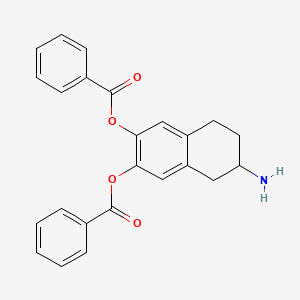
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is a synthetic organic compound with the molecular formula C24H21NO4 This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with an amino group and two benzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate typically involves the following steps:
-
Formation of the Tetrahydronaphthalene Core: : The initial step involves the synthesis of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
-
Introduction of the Amino Group: : The amino group is introduced via nitration followed by reduction. Nitration of the tetrahydronaphthalene core is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a metal catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Esterification with Benzoic Acid: : The final step involves the esterification of the amino-tetrahydronaphthalene with benzoic acid. This is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the benzoate esters back to the corresponding alcohols. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Reagents like acyl chlorides or alkyl halides are commonly used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Acylated or alkylated derivatives
科学研究应用
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
-
Biology: : The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
-
Industry: : It is used in the development of new materials and chemicals, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential involvement in neurotransmitter systems and signal transduction pathways.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthalene core but lacks the benzoate groups.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar to the target compound but with different substitution patterns.
Uniqueness
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is unique due to the presence of both an amino group and two benzoate groups on the tetrahydronaphthalene core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
7252-65-5 |
|---|---|
分子式 |
C24H21NO4 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2 |
InChI 键 |
GSKLFVJWZBQVTK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


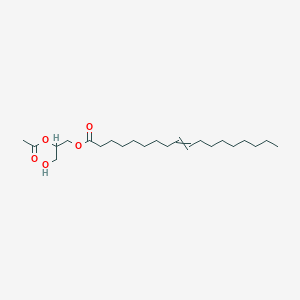
![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
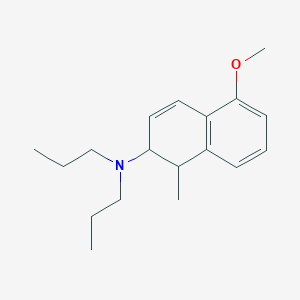
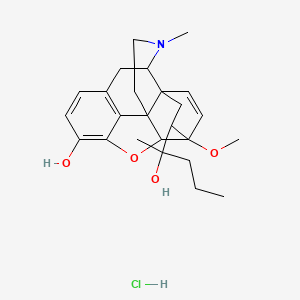

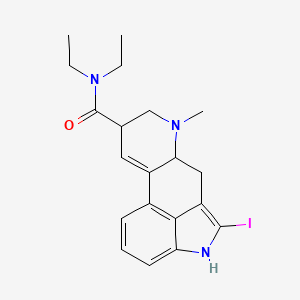
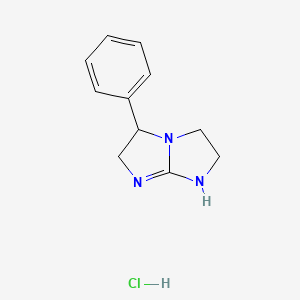
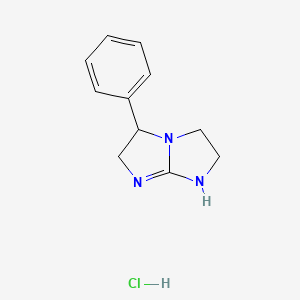
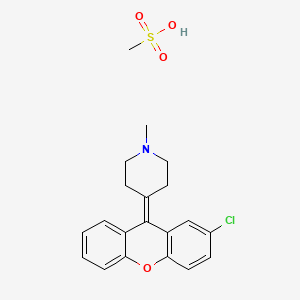
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
